Product packaging for Saquinavir Hydroxy-tert-butylamide(Cat. No.:CAS No. 438200-34-1)

Saquinavir Hydroxy-tert-butylamide

Cat. No.: B583324
CAS No.: 438200-34-1
M. Wt: 686.854
InChI Key: SQCJGICLIMLWFB-UGJKXSETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Antiretroviral Drug Discovery and the Advent of Protease Inhibitors

The journey to control HIV began in the 1980s with the identification of the virus as the cause of Acquired Immunodeficiency Syndrome (AIDS). chembuyersguide.com The first major breakthrough in treatment came in 1987 with the approval of zidovudine (B1683550) (AZT), a nucleoside reverse transcriptase inhibitor (NRTI). chembuyersguide.com This initial class of drugs worked by inhibiting reverse transcriptase, a crucial viral enzyme that converts HIV's RNA into DNA. However, treatment with a single drug (monotherapy) led to the rapid development of drug resistance and offered only limited clinical benefit. uni.lu

The turning point arrived in the mid-1990s with the introduction of a new class of drugs: HIV protease inhibitors (PIs). uni.lu The HIV protease is an enzyme essential for the final step of viral maturation, where it cleaves large viral polyproteins into smaller, functional proteins required to assemble new, infectious virions. wikipedia.orgbiomart.cn By blocking this enzyme, PIs prevent the production of mature viruses, thereby halting replication. wikipedia.orgbiomart.cn

The first protease inhibitor, Saquinavir (B1662171) (marketed as Invirase), was approved by the U.S. Food and Drug Administration (FDA) in December 1995. newdrugapprovals.orgnih.gov Its arrival heralded the era of highly active antiretroviral therapy (HAART), where PIs were used in combination with NRTIs. uni.lu This multi-pronged attack on the virus proved capable of suppressing viral replication to undetectable levels, leading to dramatic reductions in AIDS-related morbidity and mortality. uni.lu

Saquinavir Hydroxy-tert-butylamide as a Foundational Peptidomimetic Inhibitor

Saquinavir itself is a peptidomimetic compound, meaning it is a molecule designed to mimic the structure of the natural peptide substrates of the HIV protease. drugbank.com Its design was a triumph of structure-based drug discovery, based on the knowledge of the protease's three-dimensional structure and the specific amino acid sequences it cleaves. wikipedia.org The core of Saquinavir contains a hydroxyethylene group that mimics the transition state of the peptide bond hydrolysis, binding tightly to the enzyme's active site without being cleaved. scbt.com

The subject of this article, This compound , is a specific metabolite of the parent drug, Saquinavir. chemwhat.irlktlabs.com It is not the active therapeutic agent itself, but rather a product of the body's metabolic processes acting upon Saquinavir after administration. Research has shown that Saquinavir undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and small intestine. chemwhat.irlktlabs.com This process transforms Saquinavir into several inactive mono- and di-hydroxylated compounds. lktlabs.com

This compound, identified as metabolite M-7 in key studies, is formed by a single hydroxylation on the tert-butyl ((1,1-dimethylethyl)amino) group of the Saquinavir molecule. chemwhat.ir This metabolic transformation is a primary reason for the parent drug's inherently low oral bioavailability. chemwhat.ir While Saquinavir was foundational, the study of its metabolic fate and the identification of derivatives like this compound have been crucial for understanding its pharmacological properties and for developing strategies—such as co-administration with a CYP3A4 inhibitor like ritonavir—to boost its effectiveness. wikipedia.orgscbt.com

Chemical Properties of this compound
PropertyValue
Molecular FormulaC38H50N6O6 uni.lunih.gov
Molecular Weight686.84 g/mol uni.lunih.gov
CAS Number438200-34-1 nih.gov
InChIKeySQCJGICLIMLWFB-UGJKXSETSA-N uni.lu
IUPAC Name(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide uni.lu

Structural and Mechanistic Challenges in HIV Protease Targeting

The development of Saquinavir and subsequent protease inhibitors was not without significant challenges, many of which are exemplified by the molecular story of Saquinavir and its metabolites.

Structural Flexibility: The HIV protease enzyme is not a rigid structure. It possesses two flexible "flaps" that cover the active site. These flaps must open to allow a substrate (or inhibitor) to enter and then close to facilitate the catalytic or binding action. lktlabs.com Designing inhibitors that can effectively bind within this dynamic environment is a complex task.

Drug Resistance: HIV's rapid replication and high mutation rate mean that it can quickly evolve resistance to drugs. In the case of the protease enzyme, mutations can arise in the active site, altering its shape and reducing the binding affinity of an inhibitor. Other mutations can occur far from the active site, subtly changing the enzyme's conformation or dimer stability to counteract the effect of a drug. This constant evolution necessitates the ongoing design of new inhibitors that are effective against resistant viral strains.

Pharmacokinetic Hurdles: As peptidomimetic molecules, early protease inhibitors like Saquinavir often had poor "drug-like" properties. A major challenge was achieving adequate concentrations of the drug in the bloodstream. The extensive first-pass metabolism of Saquinavir, which leads to the formation of inactive compounds like this compound, is a prime example of this issue. chemwhat.irlktlabs.com This rapid breakdown by CYP3A4 enzymes meant that much of the orally administered drug was inactivated before it could reach its target, resulting in low bioavailability. chemwhat.ir Overcoming this challenge was a critical step in making protease inhibitors clinically successful and led to the strategy of "boosting" with ritonavir, a potent inhibitor of the very enzymes that metabolize Saquinavir. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50N6O6 B583324 Saquinavir Hydroxy-tert-butylamide CAS No. 438200-34-1

Properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJGICLIMLWFB-UGJKXSETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characterization of Hiv 1 Protease As a Therapeutic Target

Structural Biology of Aspartyl Proteases: General Principles and HIV-1 Protease Specificity

HIV-1 protease belongs to the aspartyl protease family, a class of enzymes that utilizes a pair of aspartic acid residues for catalysis. proteopedia.orgresearchgate.net Unlike cellular aspartyl proteases, which are typically monomeric proteins with two domains, HIV-1 protease is a homodimer, composed of two identical 99-amino acid subunits. wikipedia.orgresearchgate.netproteopedia.org

The structure of the mature HIV-1 protease is C2 symmetric. pnas.org The two subunits come together to form a single, shared active site located at the dimer interface. wikipedia.orgproteopedia.org This active site contains the highly conserved catalytic triad (B1167595) sequence Asp-Thr-Gly (residues 25, 26, and 27). wikipedia.orgresearchgate.net Each monomer contributes one Asp25 residue to the active site, and both are essential for the enzyme's catalytic function. wikipedia.orgresearchgate.net The active site is situated within a tunnel-like cavity, which is covered by two flexible β-hairpin loops, known as flaps. proteopedia.orgresearchgate.net

FeatureDescriptionResidues Involved
Class Aspartyl Protease (Retro-pepsin)-
Quaternary Structure HomodimerTwo identical 99-amino acid chains
Active Site Located at the dimer interfaceAsp25-Thr26-Gly27 from each monomer
Catalytic Residues Two Aspartic Acid residues (Asp25 and Asp25')Asp25 from each subunit
Flaps Two flexible β-hairpin loops covering the active site~43-58 from each subunit

Dimerization and Active Site Dynamics of HIV-1 Protease

The dimerization of the two HIV-1 protease monomers is an indispensable step for its enzymatic activity, as the active site is formed at the interface of the two subunits. researchgate.netpnas.org The dimer is held together by contacts at the N- and C-termini (residues 1-4 and 96-99) and the active site interface. researchgate.net Studies have shown that the dimerization process occurs in two steps: an initial interaction between the monomers at the active site interface creates a transient, unstable dimer, which is then stabilized by interactions at the termini interface. pnas.org The dissociation of the dimer results in a complete loss of catalytic activity. ebi.ac.uk

The active site itself is a dynamic region. The catalytic dyad, composed of Asp25 from one monomer and Asp25' from the other, must be in a specific ionization state to function. wikipedia.orgebi.ac.uk One aspartate residue is protonated, while the other is deprotonated. wikipedia.orgnih.gov This arrangement is crucial for the catalytic mechanism.

A defining feature of HIV-1 protease dynamics is the conformational flexibility of the two "flaps" (residues ~43-58) that cover the active site cavity. nih.govnih.gov These flaps are highly mobile and can exist in several conformations, often described as "closed," "semi-open," and "open". pnas.orgnih.gov

Closed Conformation: In the presence of a bound substrate or inhibitor, the flaps move to close over the active site, shielding it from the solvent and securing the ligand for catalysis. pnas.orgnih.gov

Semi-Open Conformation: Crystal structures of the unbound (apo) enzyme often show a "semi-open" state, where the flaps have moved away from the catalytic triad but are still in contact with each other. pnas.org

Open Conformation: A fully "open" conformation is necessary to allow substrates to enter the active site and for products to be released. proteopedia.orgnih.gov

This dynamic equilibrium between states is essential for the enzyme's function. pnas.org Molecular dynamics simulations and NMR spectroscopy have confirmed that the flaps, particularly their tips, are highly flexible, moving like rigid bodies hinged at the "flap elbows" (residues 37-41). pnas.org This motion is a critical aspect of substrate binding and catalysis. nih.gov

Substrate Recognition and Catalytic Mechanism of HIV-1 Protease

HIV-1 protease recognizes and cleaves specific peptide bonds within the viral Gag and Gag-Pol polyproteins. wikipedia.orgnih.gov The enzyme typically recognizes an eight-residue sequence, denoted P4 through P4', with the scissile (cleavable) bond located between the P1 and P1' residues. nih.gov The specificity of the protease is determined by the interactions between these substrate residues and the binding pockets within the enzyme's active site. nih.gov

The catalytic mechanism is characteristic of aspartyl proteases and relies on the two catalytic aspartate residues (Asp25 and Asp25'). ebi.ac.uk

Substrate Binding: The polypeptide substrate enters the active site, which is facilitated by the opening of the flaps. libretexts.org

Nucleophilic Attack: A water molecule, positioned between the two catalytic aspartates, acts as the nucleophile. libretexts.org The deprotonated Asp25 acts as a general base, abstracting a proton from the water molecule, thereby activating it. wikipedia.orgebi.ac.uk The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the scissile peptide bond in the substrate. wikipedia.org

Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate. proteopedia.org This intermediate is stabilized by hydrogen bonding with the protonated Asp25' residue, which acts as a general acid. wikipedia.orgebi.ac.uk

Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the C-N peptide bond. The nitrogen atom of the leaving group is protonated by the now-protonated Asp25. ebi.ac.uk

Product Release: The flaps open, allowing the two newly formed peptide products to be released from the active site. nih.gov

This intricate mechanism, dependent on the precise structure and dynamic nature of the enzyme, is the process that is blocked by protease inhibitors.

Mechanism of Hiv 1 Protease Inhibition by Saquinavir Hydroxy Tert Butylamide

Transition State Mimicry: The Core Principle of Saquinavir's Inhibition

The fundamental principle behind the inhibitory action of saquinavir (B1662171) lies in its role as a transition state mimic. drugbank.compnas.org HIV-1 protease is an aspartic protease that catalyzes the cleavage of viral polyproteins, a crucial step in the viral life cycle. mdpi.comnih.gov This cleavage process involves a tetrahedral transition state. Saquinavir is designed as a peptidomimetic compound, meaning it mimics the structure of the natural peptide substrate of the protease. drugbank.com

A key feature of saquinavir's structure is a central hydroxyl group. nih.gov This hydroxyl group is strategically positioned to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by HIV-1 protease. nih.govnih.gov It forms critical hydrogen bonding interactions with the catalytic aspartic acid residues, Asp25 and Asp25', located in the heart of the enzyme's active site. nih.gov By mimicking this unstable transition state, saquinavir binds to the active site with very high affinity, effectively blocking the access of the natural substrate and thereby inhibiting the enzymatic reaction. drugbank.comnih.gov This prevents the cleavage of the Gag and Gag-Pol polyproteins, resulting in the production of immature and non-infectious viral particles. drugbank.comnih.gov

Detailed Molecular Interactions within the Active Site: Hydrogen Bonding and Hydrophobic Contacts

The high-affinity binding of saquinavir to the HIV-1 protease active site is a result of a complex network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Crystal structures of the saquinavir-protease complex reveal that the inhibitor binds in an extended conformation, occupying several subsites within the active site. nih.gov

Key interactions include:

The central hydroxyl group forming hydrogen bonds with the catalytic dyad, Asp25 and Asp25'. nih.gov

The P1 phenyl moiety fills the hydrophobic S1 pocket. nih.gov

The P2 carboxamide forms hydrogen bonds with the backbone amides of Asp29 and Asp30. nih.gov

The quinolinyl group fits snugly into the S3 subsite. nih.gov

The decahydroisoquinoline (B1345475) (DIQ) moiety occupies the S1' pocket and makes contacts with the flap region. nih.gov

These interactions collectively contribute to the potent inhibition of the enzyme.

The flap regions of HIV-1 protease, typically comprising residues 45-55, are flexible domains that cover the active site upon substrate or inhibitor binding. researchgate.net Saquinavir's interaction with these flaps is critical for its inhibitory function. The binding of saquinavir induces a "closed" conformation of the flaps, sequestering the inhibitor within the active site. researchgate.net

Specific interactions have been identified between saquinavir and the flap residues. For instance, the P3' carbamate (B1207046) portion of the inhibitor can form hydrogen bonds with Gly48' and Gly49' in the flap region. nih.gov The decahydroisoquinoline moiety also makes significant contact with the flap region. nih.gov These interactions stabilize the closed conformation of the flaps, enhancing the inhibitor's residence time in the active site and contributing to its potent antiviral effect. researchgate.net

Conformational Changes Induced by Saquinavir Hydroxy-tert-butylamide Binding

The binding of saquinavir to HIV-1 protease induces significant conformational changes in the enzyme. The most prominent of these is the aforementioned closure of the flexible flap regions over the active site. researchgate.netscilit.com In its unbound (apo) state, the protease flaps are in a more open conformation. researchgate.net The binding of the inhibitor stabilizes a closed conformation, which is essential for catalysis. This induced-fit mechanism ensures a high degree of specificity and affinity. The movement of the flaps effectively traps the inhibitor within the catalytic site, preventing the entry of the natural polypeptide substrates.

Enzyme Kinetic Analysis of Inhibition

Enzyme kinetic studies are crucial for quantifying the inhibitory potency of compounds like saquinavir. These analyses reveal the mode of inhibition and the affinity of the inhibitor for the enzyme.

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor. Saquinavir exhibits potent inhibition of HIV-1 protease with a very low Ki value. Kinetic studies have shown that saquinavir is a competitive inhibitor of HIV-1 protease, meaning it competes with the natural substrate for binding to the active site. nih.gov

Different studies have reported slightly varying Ki values for saquinavir against wild-type HIV-1 protease, which can be attributed to different experimental conditions and assays used. However, the consensus is that saquinavir is a highly potent inhibitor. For example, some studies have reported a Ki of 0.12 nM. nih.gov The emergence of drug-resistant mutations in the protease can lead to a significant increase in the Ki value, indicating reduced inhibitor binding and efficacy. nih.gov

ParameterValueReference
Inhibition Constant (Ki) 0.12 nM nih.gov
EC50 (in MT4 cells) 37.7 nM nih.gov

This table presents key kinetic data for saquinavir's inhibition of HIV-1 protease. EC50 represents the concentration of the drug that is required for 50% inhibition in vitro.

Steady-State and Pre-Steady-State Kinetic Studies

The inhibitory potency of Saquinavir and its analogs against HIV-1 protease is quantified through rigorous kinetic studies. These investigations, encompassing both steady-state and pre-steady-state conditions, provide a detailed understanding of the molecular interactions and the dynamics of binding that contribute to the therapeutic efficacy of this class of inhibitors.

Steady-State Kinetics: Unraveling the Potency of Saquinavir

Steady-state kinetic analyses have been instrumental in determining the equilibrium binding affinity of Saquinavir for HIV-1 protease. These studies typically measure the initial velocity of the protease-catalyzed reaction at various substrate and inhibitor concentrations, allowing for the calculation of the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half and is a critical measure of the inhibitor's potency.

Research has consistently demonstrated that Saquinavir is a highly potent inhibitor of wild-type HIV-1 protease. Early studies established a Kᵢ value of 0.12 nM for Saquinavir, highlighting its strong binding affinity to the enzyme's active site nih.gov. This high potency is a result of the complementary interactions between the various moieties of the Saquinavir molecule and the amino acid residues lining the protease's substrate-binding pockets.

Kinetic studies on Saquinavir and its analogs have provided valuable data on their inhibitory mechanisms. For instance, kinetic analysis has shown that Saquinavir exhibits purely competitive inhibition, indicating that it binds directly to the active site of the enzyme and competes with the natural substrate nih.gov.

The following table summarizes key steady-state kinetic parameters for Saquinavir's inhibition of wild-type HIV-1 protease.

InhibitorKᵢ (nM)Inhibition Type
Saquinavir0.12 nih.govCompetitive nih.gov

It is important to note that the development of drug resistance can significantly alter these kinetic parameters. Mutations in the protease enzyme can lead to a decrease in the binding affinity of Saquinavir, resulting in higher Kᵢ values and reduced therapeutic efficacy researchgate.net.

Pre-Steady-State Kinetics: A Glimpse into the Binding Dynamics

The rapid association rate suggests that the initial binding of Saquinavir to the protease active site is a swift process, likely guided by the electrostatic and hydrophobic interactions between the inhibitor and the enzyme. The extremely slow dissociation rate is a hallmark of a tightly bound inhibitor and is a critical factor in its prolonged inhibitory effect. The stability of the enzyme-inhibitor complex, reflected by the low kₒff value, is a culmination of all the favorable interactions, including the hydrophobic contribution of the tert-butylamide group in the S2' pocket.

The following table presents the available pre-steady-state kinetic parameters for Saquinavir's interaction with wild-type HIV-1 protease.

Inhibitorkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)
Saquinavir2 - 4 x 10⁷ researchgate.net0.0014 researchgate.net

Structure Activity Relationship Sar Studies of Saquinavir Hydroxy Tert Butylamide and Analogues

Systematic Modification of Peptidomimetic Scaffolds

Saquinavir (B1662171) is a peptidomimetic inhibitor, meaning its structure mimics the natural peptide substrates of HIV protease. openmedicinalchemistryjournal.comcabidigitallibrary.org A central feature of its design is the hydroxyethylene isostere, which replaces the scissile amide bond of the natural substrate. nih.gov This non-hydrolyzable mimic of the tetrahedral transition state of peptide bond hydrolysis is crucial for binding to the catalytic aspartic acid residues (Asp25 and Asp25') in the enzyme's active site. nih.gov

Initial SAR studies focused on this core scaffold, leading to the development of first-generation protease inhibitors. These early drugs, including Saquinavir, were characterized by their peptidic nature. nih.gov However, this characteristic also contributed to challenges such as high metabolic clearance and poor oral bioavailability. nih.gov

To address these limitations, researchers systematically modified the peptidomimetic backbone. Efforts were made to replace peptide-like amide bonds with more stable, conformationally constrained cyclic ethers and sulfones. rsc.org This approach aimed to create non-peptidic derivatives that would retain high inhibitory potency while improving pharmacokinetic properties. rsc.org

Impact of P1, P2, P1', P2' Subsite Substitutions on Inhibitory Potency

The binding of an inhibitor to HIV protease is dictated by interactions between its side chains (designated Pn...P1-P1'...Pn') and the corresponding subsites (Sn...S1-S1'...Sn') of the enzyme. nih.govasm.org SAR studies have meticulously examined how altering the substituents at these positions in Saquinavir and its analogues affects their inhibitory activity.

The native HIV protease has specific preferences for the types of amino acid side chains it can accommodate in its subsites. The S1 and S1' subsites, for instance, favor hydrophobic residues. nih.gov In Saquinavir, the P1 phenyl moiety effectively fills the hydrophobic S1 pocket. nih.gov

The S2 and S2' subsites can accommodate both polar and hydrophobic side chains. nih.gov The P2 carboxamide of Saquinavir forms critical hydrogen bonds with the backbone amides of Asp29 and Asp30. nih.gov Molecular dynamics simulations have shown that mutations like G48V can disrupt these hydrogen bonds, leading to a decrease in binding affinity. nih.gov The bulky tert-butylamide group of Saquinavir occupies the S2' subsite. uah.es

The decahydroisoquinoline (B1345475) moiety of Saquinavir is a key feature, occupying the S1' pocket and making contacts within the flexible flap region of the enzyme. nih.gov

The following table summarizes the key interactions and effects of substitutions at different subsites:

SubsiteSaquinavir MoietyInteraction TypeImpact of Modification
S1 PhenylHydrophobicModifications aim to optimize hydrophobic packing.
S2 CarboxamideHydrogen BondingMutations can disrupt these crucial interactions. nih.gov
S3 Quinaldyl groupTight fitFills the S3 subsite. nih.gov
S1' DecahydroisoquinolineHydrophobic & Flap ContactsOptimal stereochemistry is crucial for binding. nih.gov
S2' tert-ButylamideHydrophobic & Hydrogen BondingFills the S2' pocket and interacts with flap water. uah.es

Influence of the Hydroxy-tert-butylamide Pharmacophore on Binding Affinity and Selectivity

The hydroxy-tert-butylamide moiety is a critical pharmacophore within the Saquinavir structure, significantly influencing its binding affinity and selectivity. The central hydroxyl group is designed to mimic the transition state of the peptide bond hydrolysis, forming strong hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the protease. nih.gov This interaction is fundamental to the inhibitory mechanism of Saquinavir and other first-generation protease inhibitors. cabidigitallibrary.orgnih.gov

The bulky tert-butylamide group effectively occupies the S2' subsite of the protease. uah.es While primarily making hydrophobic contacts, it also forms a hydrogen bond with a crucial water molecule located in the flap region of the enzyme, further stabilizing the inhibitor-enzyme complex. uah.es

The biotransformation of some protease inhibitors can lead to metabolites with altered activity. For instance, the major metabolite of nelfinavir (B1663628) is nelfinavir hydroxy-tert-butylamide, which exhibits potent antiviral activity comparable to the parent drug. nih.govresearchgate.net This highlights the importance of the hydroxy-tert-butylamide group in maintaining biological activity.

Conformational Flexibility and Stereochemistry in SAR

The three-dimensional structure, including conformational flexibility and stereochemistry, plays a pivotal role in the structure-activity relationship of Saquinavir and its analogues. The HIV protease itself is a flexible molecule, with two "flaps" that close over the active site upon inhibitor binding. nih.gov The inhibitor must adopt a specific conformation to fit snugly within this binding pocket.

Crystal structures of Saquinavir bound to HIV protease reveal that the inhibitor binds in an extended conformation. nih.gov The stereochemistry of the various chiral centers within the Saquinavir molecule is critical for optimal binding. For example, the (S,S,S) stereochemistry of the decahydroisoquinoline moiety was found to be optimal for establishing the desired hydrophobic contacts in the S1' pocket and the flap region. nih.gov

The conformational flexibility of both the inhibitor and the enzyme is a key factor in drug resistance. Mutations in the protease can alter the shape and flexibility of the active site, reducing the binding affinity of the inhibitor. wikipedia.org Understanding these conformational changes is crucial for designing new inhibitors that can overcome resistance. For example, some resistance mutations alter the conformation and dynamics of the flap residues, thereby modifying the binding pocket. researchgate.net

Development of Second-Generation Peptidomimetic Inhibitors Based on Saquinavir's Scaffold

The limitations of first-generation protease inhibitors like Saquinavir, including their peptidic nature and susceptibility to drug resistance, spurred the development of a second generation of inhibitors. nih.govrsc.org These newer drugs often built upon the structural scaffold of their predecessors, incorporating modifications designed to improve their pharmacological properties and combat resistance. cabidigitallibrary.org

A key strategy in the development of second-generation inhibitors was to move away from purely peptidic structures. Researchers explored the incorporation of novel, conformationally constrained cyclic ethers, such as bis-tetrahydrofuran (bis-THF), to replace peptide-like amide bonds. rsc.org This approach aimed to create inhibitors with improved potency and better drug-like properties. rsc.org Darunavir (B192927), a highly potent second-generation inhibitor, features a bis-THF moiety. wikipedia.org

Furthermore, second-generation inhibitors were designed to have enhanced interactions with the backbone of the protease enzyme. Since the backbone conformation of the protease shows minimal change even in mutant strains, inhibitors that bind tightly to the backbone are more likely to be effective against resistant viruses. nih.gov For example, lopinavir (B192967) was specifically designed to overcome the shortcomings of earlier agents in its class. openmedicinalchemistryjournal.com Atazanavir was the first protease inhibitor to be effectively dosed once daily. nih.gov

The development of these second-generation inhibitors represents a significant advancement in the fight against HIV, offering improved efficacy and a higher barrier to the development of resistance. nih.gov

Rational Drug Design Principles Exemplified by Saquinavir Hydroxy Tert Butylamide

Design of Peptidomimetics as Protease Inhibitors

The design of Saquinavir (B1662171) and its derivatives is rooted in the concept of peptidomimetics, which involves creating molecules that mimic the structure and function of peptides but with improved pharmacological properties. HIV-1 protease is an aspartic protease that plays a crucial role in the viral life cycle by cleaving Gag and Gag-Pol polyproteins into mature, functional proteins. mdpi.com This cleavage is essential for the production of infectious viral particles. mdpi.comresearchgate.net

The natural substrates of HIV-1 protease are polypeptide chains. Protease inhibitors like Saquinavir are designed as transition-state analogues of these substrates. cabidigitallibrary.org The catalytic mechanism of HIV-1 protease involves the hydrolysis of a peptide bond, which proceeds through a tetrahedral transition state. Saquinavir and its derivatives mimic this unstable intermediate, binding to the active site of the enzyme with high affinity and preventing it from processing its natural substrates. nih.gov

A key feature of Saquinavir's peptidomimetic design is the replacement of the scissile peptide bond (the bond cleaved by the protease) with a non-hydrolyzable hydroxyethylamine scaffold. researchgate.netcabidigitallibrary.org This structural modification ensures that the inhibitor remains bound to the enzyme, effectively blocking its catalytic activity. sajeb.org The design was based on the observation that HIV-1 protease specifically cleaves sequences containing dipeptides such as Tyr-Pro or Phe-Pro. cabidigitallibrary.org By incorporating moieties that resemble these amino acid residues, Saquinavir effectively occupies the substrate-binding pockets of the protease.

The development of these peptidomimetic inhibitors was a significant departure from simply screening large libraries of compounds, representing a targeted and rational approach to drug discovery. wikipedia.org This strategy of mimicking the transition state has been a cornerstone in the design of numerous protease inhibitors. nih.govmdpi.com

Application of X-ray Crystallography in Structure-Based Drug Design (SBDD)

The development of Saquinavir and its derivatives is a landmark success for structure-based drug design (SBDD), a methodology that relies heavily on understanding the three-dimensional structure of the drug target. cabidigitallibrary.orggrafiati.com X-ray crystallography was instrumental in elucidating the crystal structure of HIV-1 protease, providing an atomic-level blueprint of the enzyme's active site. gardp.orgnih.gov

HIV-1 protease is a C2-symmetric homodimeric enzyme, meaning it is composed of two identical protein subunits. cabidigitallibrary.org Each subunit contributes a catalytically essential aspartic acid residue (Asp-25 and Asp-25') to the active site, which is located at the dimer interface. cabidigitallibrary.org The active site is a hydrophobic cavity capped by two flexible β-sheet regions known as "flaps". cabidigitallibrary.org

By co-crystallizing HIV-1 protease with substrate analogues and inhibitors, researchers were able to visualize the intricate network of interactions between the enzyme and its ligands. researchgate.netscispace.com These crystal structures revealed the specific pockets (S1, S1', S2, S2', etc.) within the active site that accommodate the side chains of the amino acid residues of the substrate. This detailed structural information was crucial for the rational design of inhibitors that could fit snugly into these pockets and form favorable interactions, thereby maximizing binding affinity.

For instance, the crystal structure of Saquinavir complexed with HIV-1 protease showed how the inhibitor's various functional groups occupy the different subsites of the enzyme's active site. This knowledge allowed for the iterative refinement of the inhibitor's structure to improve its potency and pharmacokinetic properties. The addition of the decahydroisoquinoline (B1345475) (DIQ) group, for example, was a significant modification that enhanced both aqueous solubility and potency by restricting the conformational freedom of the inhibitor. cabidigitallibrary.org The success of SBDD in the development of Saquinavir and other protease inhibitors solidified its position as a powerful tool in modern drug discovery. wikipedia.org

Ligand Efficiency and Lipophilic Efficiency in Optimizing Saquinavir Derivatives

In the optimization of lead compounds like Saquinavir, medicinal chemists increasingly rely on metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) to guide the selection and modification of derivatives. These metrics provide a more nuanced assessment of a compound's quality beyond simple potency, factoring in its size and lipophilicity.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated using the formula:

LE = - (ΔG / N)

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve high binding affinity.

Lipophilic Efficiency (LLE) , also known as Ligand-Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity, often expressed as the logarithm of the partition coefficient (logP). The formula for LLE is:

LLE = pIC50 - logP

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher LLE value (typically > 5 or 6) is considered favorable, as it suggests a compound achieves high potency without excessive lipophilicity. nih.gov High lipophilicity can be associated with poor solubility, increased metabolic clearance, and off-target toxicity.

For example, a QSAR study on a series of 27 Saquinavir analogues revealed a strong correlation between certain physicochemical descriptors and their inhibitory activity against HIV-1 protease. cabidigitallibrary.orgwikipedia.org The models generated from such studies can be used to predict the activity of novel analogues and guide their design towards improved efficacy. cabidigitallibrary.org By optimizing parameters related to molecular size, shape, and lipophilicity, researchers can implicitly enhance the ligand and lipophilic efficiency of the resulting compounds.

Table 1: Representative Data from a QSAR Study of Saquinavir Analogues

CompoundPredicted pIC50Key Descriptor 1 (e.g., related to lipophilicity)Key Descriptor 2 (e.g., related to size/shape)
Analogue 18.54.2150
Analogue 28.14.5160
Analogue 37.94.8155
Analogue 48.83.9145
Analogue 57.55.1165

This table is a generalized representation based on the principles of QSAR studies and does not reflect actual experimental data for specific named compounds.

Bioisosteric Replacements and Their Impact on Inhibitor Properties

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry for optimizing drug candidates. In the development of Saquinavir derivatives, bioisosteric replacements have been employed to enhance potency, improve pharmacokinetic properties, and overcome drug resistance.

The core of Saquinavir itself contains a hydroxyethylamine group, which is a bioisostere of the transition state of peptide bond hydrolysis. This fundamental bioisosteric replacement is what confers its inhibitory activity. Further modifications to the Saquinavir scaffold have explored other bioisosteric replacements to fine-tune its properties.

One notable example is the replacement of the P2-asparagine residue of Saquinavir. The asparagine side chain can interact with the backbone of the HIV-1 protease active site. Ghosh and co-workers investigated replacing this asparagine with (2S,3′R)-tetrahydrofuranylglycine, which led to an increase in enzyme affinity. This modification highlights how a non-classical bioisostere can lead to improved interactions with the target enzyme.

Another area of exploration has been the modification of the P1' and P2' sites of the inhibitor. For instance, the tert-butylamide group at the P2' position of Saquinavir inserts into the S2' pocket of the protease. While it contributes to binding, it doesn't form any polar contacts. Bioisosteric replacements at this position could potentially introduce new interactions and improve binding affinity or alter solubility.

Molecular and Structural Basis of Hiv Protease Resistance to Saquinavir Hydroxy Tert Butylamide

Mechanisms of Resistance Development: Protease Mutations Affecting Inhibitor Binding

The primary mechanism driving resistance to HIV protease inhibitors is the accumulation of mutations in the viral protease gene. This is largely a consequence of the high error rate of the HIV-1 reverse transcriptase, which lacks a proofreading mechanism, leading to a high degree of genetic variability. nih.gov When a patient is treated with a protease inhibitor such as saquinavir (B1662171), selective pressure favors the survival and replication of viral strains that harbor mutations conferring reduced susceptibility to the drug. nih.gov

Resistance to saquinavir is associated with specific primary and secondary mutations. Primary mutations directly impact the binding of the inhibitor. Key primary mutations linked to saquinavir resistance include Gly48Val (G48V) and Leu90Met (L90M). nih.govnih.gov The G48V mutation is among the primary mutations selected during treatment with saquinavir. nih.gov The L90M mutation is also predominant in vivo. nih.gov Another clinically relevant mutation, Met46Ile (M46I), located outside the active site, has been shown to confer saquinavir resistance. nih.gov Studies have demonstrated that a single M46I mutation can result in a significant fold change in saquinavir resistance. nih.gov

Secondary, or accessory, mutations may not directly affect inhibitor binding but compensate for the loss of enzymatic activity caused by primary mutations or further enhance resistance. The accumulation of multiple mutations can lead to high-level resistance and cross-resistance to other protease inhibitors. nih.govnih.gov

Structural Impact of Primary and Secondary Resistance Mutations on the Active Site

Mutations conferring resistance to saquinavir induce structural changes in the HIV protease, particularly within the active site cavity where the inhibitor binds. These alterations weaken the interactions between the protease and the inhibitor, thereby reducing its efficacy. nih.govnih.gov

Primary mutations often occur at residues that form direct contact points with the inhibitor. The G48V mutation, for example, introduces a bulkier valine residue in the active site, which can sterically hinder the binding of saquinavir. nih.gov Mutations can also disrupt the network of interactions crucial for tight inhibitor binding. Saquinavir relies on van der Waals and C-H…π interactions with hydrophobic residues in the binding site, making it vulnerable to mutations that alter these residues. nih.gov The M46I mutation, although not in the active site, can significantly decrease the van der Waals interaction energy between the protease and saquinavir. nih.gov

Alterations in Protease Dynamics and Flap Opening Mechanisms in Resistant Variants

The HIV-1 protease is a homodimer, and each monomer has a flexible "flap" region (typically residues 43-58) that covers the active site. The dynamics of these flaps are critical for the enzyme's function, as they must open to allow the substrate or inhibitor to enter the active site and close to facilitate catalysis or binding. nih.gov Mutations can significantly alter these dynamics, contributing to drug resistance.

Mutations in the flap residues themselves, such as at positions 46, 47, 48, 50, 53, and 54, are frequently observed in drug-resistant variants. nih.gov These mutations can increase the flexibility of the flaps, leading to an amplified opening motion. nih.gov This increased motion can weaken the "grip" of the protease on the inhibitor, facilitating its dissociation from the active site. nih.gov

Mutations outside the flaps can also influence their dynamics. The L38HL insertion mutation, located in the hinge region that controls flap movement, has been shown to increase the flexibility of both the hinge and the flap regions. mdpi.comresearchgate.net Similarly, the M46I mutation induces structural dynamic changes that result in a wider opening of the flaps for extended periods during molecular dynamics simulations. nih.gov This altered flap dynamic, characterized by a more open conformation, reduces the compactness of the active site and weakens inhibitor binding. nih.govmdpi.com

Computational Prediction and Characterization of Resistance Mutations

Computational methods have become indispensable tools for predicting and understanding the mechanisms of drug resistance. Techniques like molecular dynamics (MD) simulations and binding free energy calculations provide detailed, atomistic insights into how mutations affect protease structure, dynamics, and inhibitor binding. nih.govmdpi.comresearchgate.net

MD simulations can model the motion of the protease and its complex with an inhibitor over time, revealing how mutations alter conformational flexibility and flap dynamics. nih.govmdpi.com For instance, simulations have shown that the M46I mutation increases the conformational flexibility of the saquinavir-bound protease. nih.gov Free energy landscapes derived from these simulations can illustrate the energetic differences between wild-type and mutant protease conformations, highlighting the destabilizing effect of a mutation on inhibitor binding. nih.gov

Binding free energy calculations, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can quantify the impact of a mutation on the inhibitor's binding affinity. nih.gov These calculations have successfully demonstrated a decrease in binding free energy for saquinavir with mutant proteases compared to the wild-type. nih.gov Furthermore, computational protocols that combine sequence analysis with all-atom protein-ligand induced fit simulations have been developed to predict resistance levels for known and new drugs, showing good correlation with experimental data. nih.gov Dynamic cross-correlation analysis can also be employed to characterize the correlated motions of atoms within the protease, revealing how mutations alter the collective dynamics of the enzyme. mdpi.comresearchgate.net

Strategies for Overcoming Resistance: Multi-Targeting and Next-Generation Inhibitor Design

The challenge of drug resistance necessitates the development of novel strategies to design more robust and effective protease inhibitors. A key approach is to design inhibitors that are less susceptible to the effects of mutations.

One major strategy focuses on maximizing interactions with the backbone atoms of the protease active site. nih.gov Since mutations primarily alter the side chains of amino acids, inhibitors that form strong hydrogen bonds with the main-chain atoms are predicted to retain their binding affinity even in the presence of resistance mutations. nih.govnih.gov The highly potent inhibitor darunavir (B192927) was designed using this principle and has shown remarkable effectiveness against drug-resistant HIV strains. nih.gov

Another innovative approach is the "substrate envelope hypothesis." This strategy involves designing inhibitors that fit snugly within the consensus volume occupied by the various natural substrates of the protease. nih.gov The rationale is that any mutation that significantly disrupts the binding of such an inhibitor would also likely impair the protease's ability to process its natural substrates, thereby compromising viral fitness and replication. nih.gov

Beyond targeting the active site, other strategies are being explored. These include the development of inhibitors that target alternative sites on the protease or interfere with the dimerization of the enzyme, which is essential for its activity. nih.gov The development of new drug classes with entirely different mechanisms of action, such as capsid inhibitors and maturation inhibitors, also represents a crucial direction for future antiretroviral therapy, offering new options for patients with multidrug-resistant HIV. frontiersin.orgresearchgate.net

Computational and Biophysical Approaches in Saquinavir Hydroxy Tert Butylamide Research

Molecular Docking and Scoring in Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq In the context of Saquinavir (B1662171) Hydroxy-tert-butylamide, docking studies are crucial for understanding its binding mode within the active site of HIV-1 protease. These studies have been instrumental in elucidating the interactions between the inhibitor and the enzyme. fabad.org.tr

Research has shown that Saquinavir fits into the active site of HIV-1 protease, forming key hydrogen bonds and hydrophobic interactions with the protein's residues. For instance, docking studies have revealed interactions with the catalytic triad (B1167595) (Asp25, Thr26, and Gly27) and other important residues in the active site. nih.gov The accuracy of these predictions is often evaluated by comparing the docked conformation to experimentally determined crystal structures. uobaghdad.edu.iq Different docking programs, such as AutoDock Vina, 1-Click Docking, and DOCK6, have been used to predict the binding affinity and conformation of Saquinavir, with varying degrees of correlation to experimental results. uobaghdad.edu.iqrdd.edu.iq

A comparative study of these programs found that AutoDock Vina provided a better pose prediction for Saquinavir and a more accurate scoring function for a range of HIV-1 protease inhibitors. rdd.edu.iq The scoring functions in these programs estimate the binding free energy of the ligand-protein complex. For Saquinavir mesylate (SQM), a FlexX score of -21.44 has been reported, indicating a strong binding affinity to HIV protease. fabad.org.tr

Table 1: Molecular Docking Scores for Saquinavir Mesylate and its Degradation Product

CompoundDocking Score (FlexX)
Saquinavir Mesylate (SQM)-21.44 fabad.org.tr
Degradation Product (DP-1)-15.10 fabad.org.tr

These computational models are not only used to understand existing inhibitors but also to screen for new ones and to predict how mutations in the protease might affect inhibitor binding, a key aspect of drug resistance. fabad.org.trucl.ac.uk

Molecular Dynamics Simulations of Inhibitor-Protease Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between Saquinavir and HIV-1 protease, complementing the static picture from molecular docking. These simulations model the movement of atoms over time, offering insights into the conformational flexibility of the protein and the stability of the inhibitor-protease complex. ucl.ac.ukucl.ac.uk

Analysis of Binding Free Energies and Conformational Stability

MD simulations are frequently used to calculate the binding free energy of Saquinavir to HIV-1 protease, a critical parameter for assessing its potency. ucl.ac.ukucl.ac.uk Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are employed to estimate these energies from the simulation trajectories. ucl.ac.uknih.gov Studies have shown that the binding affinity of Saquinavir can be influenced by mutations in the protease. For example, the G48V mutation, a key resistance mutation, has been shown through simulations to alter the conformational landscape of the protease, leading to reduced inhibitor binding. nih.gov

The stability of the Saquinavir-protease complex is also a key focus of MD simulations. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to assess the stability of the complex and the flexibility of individual residues. nih.gov Research has indicated that Saquinavir binding can decrease the flexibility of the flap regions of the protease, which is crucial for its inhibitory function. rcsb.org In a study comparing Saquinavir with other antivirals against the SARS-CoV-2 main protease, Saquinavir showed high stability with an RMSD between 3–4 Å throughout a 50 ns simulation. nih.gov

Table 2: Comparative Binding Free Energies

ComplexBinding Free Energy (ΔGbind) in kcal/mol
COVID-19-N3-55.0746 nih.gov
COVID-19-SAQ-64.8387 nih.gov

These simulations have also been crucial in understanding the mechanisms of drug resistance. By simulating Saquinavir in complex with both wild-type and mutant forms of HIV-1 protease, researchers can observe how mutations lead to a decrease in binding affinity. ucl.ac.ukucl.ac.uk

Understanding Solvent Effects and Hydration Shells

The role of water molecules in the binding of Saquinavir to HIV-1 protease is a critical aspect that can be investigated using MD simulations. The solvent environment and the specific arrangement of water molecules in the binding pocket, known as the hydration shell, can significantly influence binding affinity and specificity.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Catalysis and Inhibition

To study the chemical reactions involved in catalysis and inhibition with high accuracy, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. nih.govresearchgate.netmdpi.com In this approach, the reactive part of the system, such as the catalytic site of the enzyme and the inhibitor, is treated with quantum mechanics, which can accurately describe bond-breaking and bond-forming events. The rest of the protein and the solvent are treated with the more computationally efficient molecular mechanics force fields. nih.govresearchgate.netnih.gov

QM/MM simulations have been used to investigate the protonation states of the catalytic aspartic acid residues (Asp25 and Asp125) in the HIV-1 protease active site when bound to Saquinavir. nih.gov The results of these studies have provided insights into the catalytic mechanism of the enzyme and how Saquinavir inhibits it. nih.gov For example, QM/MM calculations combined with MD simulations indicated that a monoprotonation on Asp25 occurs in the wild-type and G48V mutant HIV-1 protease complexed with saquinavir. nih.gov This level of detail is crucial for understanding the precise chemical interactions that underpin the inhibitor's efficacy and for designing new inhibitors with improved properties. researchgate.net

Biophysical Characterization Techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Experimental biophysical techniques are essential for validating and complementing computational findings. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful methods used to characterize the binding of Saquinavir to its target. creative-biostructure.comresearchgate.netnih.gov

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govlabmanager.comsygnaturediscovery.com This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. sygnaturediscovery.com This information is invaluable for understanding the driving forces behind Saquinavir's interaction with the protease.

SPR is a real-time, label-free technique that measures the kinetics of binding interactions. creative-biostructure.comlabmanager.com It provides data on the association rate (ka) and dissociation rate (kd) of the inhibitor-protein complex, from which the binding affinity (KD) can also be calculated. SPR is particularly useful for studying the effects of mutations on binding kinetics and for screening compound libraries. creative-biostructure.com

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. frontiersin.orgnih.gov For Saquinavir, a pharmacophore model would consist of features like hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings that are critical for its binding to HIV-1 protease.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore potential new inhibitors. frontiersin.orgnih.gov This approach has been successfully used to discover novel scaffolds for various drug targets. nih.gov In the context of HIV-1 protease, pharmacophore-based virtual screening, often combined with molecular docking, has been employed to identify new potential inhibitors with diverse chemical structures. nih.gov This strategy is a key component of modern drug discovery efforts aimed at overcoming drug resistance and improving the therapeutic profiles of existing drugs. nih.gov

Theoretical and Enzymatic Aspects of Saquinavir Hydroxy Tert Butylamide Biotransformation

Role of Cytochrome P450 Enzymes in Peptidomimetic Metabolism (Enzymatic Mechanism)

The biotransformation of peptidomimetic drugs, such as saquinavir (B1662171) and its analogs, is predominantly orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. escholarship.orgwikipedia.org These enzymes, primarily located in the liver and small intestine, are responsible for the oxidative metabolism of a vast array of foreign compounds. wikipedia.orgfrontiersin.orgnih.gov Specifically, CYP3A4 is the principal isoenzyme involved in the metabolism of saquinavir, accounting for over 90% of its hepatic biotransformation. drugbank.comeuropa.eufda.goveuropa.eueuropa.eu This extensive metabolism by CYP3A4 contributes significantly to the drug's high first-pass metabolism and consequently, its low oral bioavailability. nih.govnih.govnih.govscielo.br

The enzymatic mechanism involves the oxidation of the saquinavir molecule, leading to the formation of various mono- and di-hydroxylated metabolites. nih.govnih.govnih.govtandfonline.com The large and flexible active site of CYP3A4 can accommodate the relatively large and lipophilic structure of saquinavir, facilitating these oxidative reactions. nih.gov The process begins with the binding of the saquinavir molecule to the active site of the CYP3A4 enzyme. Subsequently, an oxygen molecule is activated, leading to the insertion of an oxygen atom into the saquinavir structure, a process known as monooxygenation. wikipedia.org

Studies have shown that hydroxylation occurs at several positions on the saquinavir molecule, with a notable preference for the decahydroisoquinoline (B1345475) ring and the tert-butylamide group. nih.govnih.govtandfonline.comtaylorandfrancis.com The formation of these hydroxylated metabolites renders the drug more water-soluble, facilitating its subsequent elimination from the body. drugbank.com The significant role of CYP3A4 is further underscored by the potent inhibition of saquinavir metabolism by selective CYP3A4 inhibitors like ketoconazole (B1673606) and ritonavir. nih.govtandfonline.com In fact, ritonavir's potent inhibitory effect on CYP3A4 is clinically exploited to "boost" the plasma concentrations of saquinavir, thereby enhancing its therapeutic efficacy. patsnap.comwikipedia.org

In Vitro Metabolic Stability Studies Using Recombinant Enzyme Systems

In the context of saquinavir and its hydroxy-tert-butylamide analog, recombinant CYP3A4 has been instrumental in confirming its primary role in their metabolism. nih.govnih.govtandfonline.com Experiments using heterologously expressed CYP3A4 have demonstrated a metabolic profile for saquinavir that is remarkably similar to that observed in human liver microsomes, confirming that CYP3A4 is the predominant enzyme responsible for its biotransformation. nih.govnih.govtandfonline.com

These studies typically involve incubating the drug with the recombinant enzyme and a necessary cofactor, such as NADPH, and then analyzing the rate of disappearance of the parent drug and the formation of metabolites over time. mdpi.com The data generated, such as the half-life (T₁/₂) and intrinsic clearance (CLᵢₙₜ), provide quantitative measures of the drug's metabolic stability. mdpi.com For instance, a shorter half-life and higher intrinsic clearance indicate greater metabolic instability. mdpi.com

The use of recombinant enzymes also allows for the investigation of the inhibitory potential of a drug on specific CYP isoforms, which is critical for predicting potential drug-drug interactions. nih.gov For example, the inhibitory effect of fluvastatin (B1673502) on CYP3A4-mediated metabolism was confirmed using a recombinant CYP3A4 enzyme system. koreamed.org Such studies provide valuable mechanistic insights that are not always achievable with more complex systems like liver microsomes. nih.gov

Identification of Major Metabolites and Their Proposed Enzymatic Pathways

The metabolism of saquinavir is extensive, leading to the formation of numerous metabolites. In vitro studies using human liver and intestinal microsomes have identified several mono- and di-hydroxylated derivatives as the major metabolic products. nih.govnih.govnih.govtandfonline.comtaylorandfrancis.com

One of the major sites of hydroxylation is the decahydroisoquinoline moiety . nih.govtandfonline.com A significant metabolite, rigorously identified as 6-equatorial-hydroxy-saquinavir , is formed through this pathway. nih.govtandfonline.comtaylorandfrancis.com Another primary site of metabolic attack is the tert-butylamide group . Hydroxylation at this position leads to the formation of nelfinavir (B1663628) hydroxy-t-butylamide (M8) , which in the case of the related drug nelfinavir, exhibits potent antiviral activity. nih.govtaylorandfrancis.comresearchgate.netresearchgate.net

Further oxidation can occur, leading to di-hydroxylated species. nih.govnih.govnih.gov For example, the monohydroxylated metabolite M7, formed by hydroxylation of the (1,1-dimethylethyl)amino group, can be further oxidized to a dihydroxylated metabolite, M1. taylorandfrancis.com

A more recently identified metabolic pathway for saquinavir involves N-dealkylation , which produces an α-hydroxyaldehyde . nih.gov This pathway was confirmed in studies using mouse models and human liver microsomes, with CYP3A identified as the dominant enzyme responsible for its formation. nih.gov The corresponding product, (3S)-N-tert-butyldecahydro-isoquinoline-3-carboxamide , and its further metabolites have also been identified. nih.gov

The table below summarizes some of the identified metabolites of saquinavir and the proposed enzymatic pathways.

MetaboliteSite of ModificationProposed Enzymatic Pathway
6-equatorial-hydroxy-saquinavirDecahydroisoquinoline ringCYP3A4-mediated hydroxylation
Nelfinavir hydroxy-t-butylamide (M8)tert-butylamide groupCYP3A4-mediated hydroxylation
M1Further oxidation of M7CYP3A4-mediated di-hydroxylation
M7(1,1-dimethylethyl)amino groupCYP3A4-mediated hydroxylation
α-hydroxyaldehydeN-dealkylationCYP3A-mediated N-dealkylation
(3S)-N-tert-butyldecahydro-isoquinoline-3-carboxamideProduct of N-dealkylationFurther metabolism of α-hydroxyaldehyde

Impact of Molecular Structure on Metabolic Lability

For saquinavir, the large, lipophilic nature of the molecule, with its multiple potential sites for oxidation, contributes to its extensive metabolism. fda.govnih.gov The decahydroisoquinoline and tert-butylamide moieties are particularly susceptible to hydroxylation by CYP3A4. nih.govnih.govtandfonline.comtaylorandfrancis.com

Modifications to the molecular structure can be strategically employed to alter metabolic stability. For example, the introduction of prodrug moieties can shield the parent drug from enzymatic degradation. nih.gov Studies on stereoisomeric valine-valine prodrugs of saquinavir have shown that such modifications can dramatically prolong the drug's elimination half-life in rat liver microsomes. nih.gov Interestingly, the stereochemistry of the prodrug moiety was found to be a critical determinant of metabolic stability, with D-amino acid configurations generally exhibiting greater resistance to both oxidative and hydrolytic enzymes compared to their L-isomeric counterparts. nih.govcore.ac.uk

In essence, a delicate balance exists between designing a molecule that can effectively bind to its therapeutic target (like HIV protease) and one that can evade rapid metabolic inactivation. nih.gov Understanding the relationship between molecular structure and metabolic lability is therefore a cornerstone of modern drug design, enabling the development of peptidomimetic drugs with improved pharmacokinetic profiles. nih.gov

Future Directions in Hiv Protease Inhibitor Research Inspired by Saquinavir Hydroxy Tert Butylamide

Design of Non-Peptidic Protease Inhibitors

The first wave of HIV protease inhibitors, including saquinavir (B1662171), were largely peptidomimetic, meaning they were designed to mimic the natural peptide substrates of the HIV protease. wikipedia.orgcabidigitallibrary.org Saquinavir itself is a transition-state analogue, featuring a hydroxyethylamine group that mimics the tetrahedral intermediate of peptide bond hydrolysis, a process the protease cannot complete. wikipedia.orgnih.gov This design was based on the observation that HIV-1 protease cleaves sequences containing Tyr-Pro or Phe-Pro dipeptides. wikipedia.org A key innovation in saquinavir's design was the inclusion of a decahydroisoquinoline (B1345475) (DIQ) group, which enhanced both aqueous solubility and potency by restricting the inhibitor's conformational freedom. wikipedia.orgdovepress.com

However, the peptide-like nature of these early inhibitors contributed to limitations such as poor oral bioavailability and susceptibility to metabolic degradation. rsc.org These challenges spurred a significant shift in research towards the design of non-peptidic protease inhibitors. The goal was to create smaller, more drug-like molecules that retained high binding affinity for the protease active site but possessed improved pharmacokinetic properties. acs.org This transition involved replacing the peptide backbone with various non-peptidic scaffolds while retaining key pharmacophoric elements responsible for binding to the protease. researchgate.net The development of tipranavir, the only non-peptidomimetic FDA-approved protease inhibitor, exemplifies this shift. It features a dihydropyrone ring scaffold, a significant departure from the linear, peptide-like structures of its predecessors. acs.org

The evolution from peptidomimetic to non-peptidic inhibitors represents a crucial advancement in medicinal chemistry, driven by the lessons learned from early compounds like saquinavir. Future research in this area continues to focus on identifying novel, non-peptidic scaffolds that can effectively inhibit drug-resistant protease variants.

Development of Dual-Targeting Antivirals

The concept of combination therapy, or Highly Active Antiretroviral Therapy (HAART), which involves the simultaneous use of multiple drugs that target different stages of the HIV life cycle, has been a cornerstone of effective HIV treatment. nih.govnih.gov This approach inspired the development of dual-targeting antivirals, single molecules designed to inhibit two distinct viral targets. This strategy offers the potential for improved efficacy, a higher barrier to the development of resistance, and simplified treatment regimens.

While not directly inspired by the structure of saquinavir or its hydroxy-tert-butylamide counterpart, the success of combination therapies involving protease inhibitors has fueled research into dual-target agents. nih.govnih.govbohrium.com One promising avenue has been the design of inhibitors that can simultaneously target both HIV protease and reverse transcriptase, another critical viral enzyme. nih.govnih.gov For instance, researchers have synthesized fullerene derivatives and benzoheterocycle derivatives that exhibit inhibitory activity against both enzymes. nih.govnih.gov Another approach has been the development of conjugates, where a protease inhibitor and a reverse transcriptase inhibitor are linked together. nih.gov These "double-drugs" are designed to release the two active agents inside the target cell, potentially leading to a synergistic antiviral effect. nih.gov

The development of dual-targeting antivirals represents a paradigm shift from combination therapy to a single-molecule solution, a direction that continues to be explored to combat viral resistance and improve patient outcomes.

Allosteric Modulation of HIV-1 Protease

The emergence of drug resistance to active-site-targeting protease inhibitors like saquinavir has necessitated the exploration of alternative inhibitory mechanisms. One such strategy is allosteric modulation, which involves targeting sites on the enzyme that are distant from the catalytic active site. nih.govacs.org Binding of a small molecule to an allosteric site can induce a conformational change in the enzyme that alters its activity. acs.org

A key advantage of allosteric inhibitors is their potential to be effective against drug-resistant strains of HIV. nih.govacs.org Since mutations that confer resistance to active-site inhibitors are often located in or near the active site, allosteric inhibitors that bind elsewhere may not be affected by these mutations. acs.org Research has identified potential allosteric sites on the HIV-1 protease, such as the "Eye site" located between the flap and the core of the enzyme. acs.org A novel compound, NIT, was identified that binds to this site and inhibits the protease, showing equal potency against both wild-type and a multidrug-resistant mutant of the enzyme. acs.org

While there is no direct evidence of saquinavir or its analogs acting as allosteric modulators, the challenges of resistance associated with this first-generation inhibitor have undoubtedly highlighted the need for novel approaches like allosteric inhibition. Future research in this area will focus on the discovery and optimization of potent and selective allosteric inhibitors of HIV-1 protease.

Evolution of Drug Discovery Paradigms for Viral Targets

The journey of HIV protease inhibitors, from the initial success of saquinavir to the challenges of drug resistance, has profoundly influenced the paradigms of antiviral drug discovery. nih.govnih.govmdpi.com The initial structure-based design of saquinavir was a landmark achievement, demonstrating the power of rational drug design. mdpi.com However, the rapid emergence of resistant viral strains revealed the limitations of targeting a highly mutable virus with inhibitors that have a low genetic barrier to resistance. nih.govnih.gov

This has led to the evolution of several key drug discovery strategies:

Targeting Drug-Resistant Variants: The focus of drug design has shifted from inhibiting the wild-type enzyme to developing inhibitors that are effective against a broad range of resistant mutants. nih.govnih.gov This has led to the development of second- and third-generation protease inhibitors with improved resistance profiles. rsc.org

The "Backbone Binding" Strategy: This approach aims to design inhibitors that form extensive hydrogen bond interactions with the backbone atoms of the protease active site. rsc.orgacs.org The rationale is that the enzyme's backbone conformation is less likely to change without compromising its catalytic function, making it a more robust target. rsc.org

The "Substrate Envelope" Hypothesis: This strategy involves designing inhibitors that fit within the consensus volume occupied by the natural substrates of the protease. nih.gov The idea is that mutations that would confer resistance to such an inhibitor would also likely impair the protease's ability to process its natural substrates, thus reducing viral fitness. nih.gov

Emerging Antiviral Strategies: The limitations of traditional inhibitors have also spurred interest in novel therapeutic modalities, such as proteolysis targeting chimeras (PROTACs) and targeted covalent inhibitors, which offer new ways to neutralize viral proteins. mdpi.com

The development of saquinavir and the subsequent challenges have been a critical learning experience for the field of antiviral drug discovery, leading to more sophisticated and forward-thinking approaches to combatting viral diseases. nih.govscience.gov

Integration of Artificial Intelligence and Machine Learning in Inhibitor Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the development of HIV protease inhibitors is no exception. plos.orgnih.govmdpi.com These powerful computational tools are being integrated into various stages of the inhibitor design process to accelerate the discovery of novel, more effective, and safer drugs.

Key applications of AI and ML in this field include:

De Novo Drug Design: Generative models, such as long short-term memory (LSTM) networks, can be trained on large datasets of known molecules to generate novel chemical structures with desired properties, such as high binding affinity for the HIV protease. plos.orgsdu.dknih.gov This allows for the exploration of vast chemical spaces to identify promising new inhibitor candidates.

Predicting Drug Resistance: AI and ML algorithms can be trained on genotype-phenotype data to predict the likelihood of a virus developing resistance to a particular drug. researchgate.netnih.govresearchgate.net This information can be used to prioritize the development of inhibitors with a higher genetic barrier to resistance and to personalize treatment regimens for patients.

Virtual Screening and Docking: AI can enhance virtual screening by more accurately predicting the binding affinity of large numbers of compounds to the protease target, and can be used to refine molecular docking simulations. mdpi.com

Drug Repurposing: AI algorithms can analyze vast biological and chemical datasets to identify existing drugs that may have antiviral activity against HIV, even if they were originally developed for other indications. mdpi.com

The integration of AI and ML into the drug discovery pipeline holds immense promise for overcoming the challenges associated with traditional inhibitor design, such as the time-consuming nature of synthesis and testing and the ever-present threat of drug resistance. rsc.orgnih.govbsmiab.org

Q & A

Q. What experimental design principles optimize reproducibility in studies involving Saquinavir Hydroxy-tert-butylamide?

  • Methodological Answer : Use factorial design to test critical variables (e.g., pH, temperature). Include internal controls (e.g., spiked recovery samples) and validate assays with independent replicates. Document all parameters (equipment model, software version) per FAIR data principles to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.